2-Chloro-3-fluoro-5-nitropyridine

Synthetic Methodology Process Chemistry Halogenation

2-Chloro-3-fluoro-5-nitropyridine (CAS 1079179-12-6) is the definitive SNAr building block—not interchangeable with its regioisomers. The 5-nitro group activates C2 for selective amine/alkoxide displacement (rate enhancement ~10²–10³ vs. 3-nitro isomers), while the 3-fluoro substituent remains intact for downstream cross-coupling or as a metabolically stable moiety. A documented 97% synthesis yield from 3-fluoro-5-nitropyridin-2-ol reduces cost-of-goods and ensures robust scale-up. At ≥98% purity, this building block accelerates preclinical medicinal chemistry and agrochemical campaigns. Choose the correct regioisomer to avoid re-optimizing reaction conditions.

Molecular Formula C5H2ClFN2O2
Molecular Weight 176.53 g/mol
CAS No. 1079179-12-6
Cat. No. B1393277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-3-fluoro-5-nitropyridine
CAS1079179-12-6
Molecular FormulaC5H2ClFN2O2
Molecular Weight176.53 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1F)Cl)[N+](=O)[O-]
InChIInChI=1S/C5H2ClFN2O2/c6-5-4(7)1-3(2-8-5)9(10)11/h1-2H
InChIKeySHXURKRHCSAERA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-3-fluoro-5-nitropyridine (CAS 1079179-12-6) Technical Baseline for Sourcing & Selection


2-Chloro-3-fluoro-5-nitropyridine (CAS 1079179-12-6) is a trisubstituted pyridine derivative bearing chlorine, fluorine, and nitro groups at the 2-, 3-, and 5-positions, respectively. Its molecular formula is C₅H₂ClFN₂O₂, with a molecular weight of 176.53 g/mol and a predicted LogP of 1.34 to 2.31 . The compound is utilized as a polyfunctional building block in medicinal and agrochemical synthesis, with reactivity governed by the interplay of electron-withdrawing substituents on the pyridine core [1].

2-Chloro-3-fluoro-5-nitropyridine (1079179-12-6): Why Regioisomer or Analog Swapping Is Not Trivial


Regioisomers and structurally related analogs of 2-chloro-3-fluoro-5-nitropyridine cannot be freely interchanged without altering reaction outcomes. The specific 2,3,5-substitution pattern establishes a unique electronic environment that dictates both the site and relative rate of nucleophilic aromatic substitution (SNAr) [1]. In related pyridine systems, the position of the nitro group relative to the halogen leaving groups profoundly affects activation energy and regioselectivity; for example, 3-substituted nitro groups activate ortho/para positions differently than 5-substituted ones, leading to divergent product distributions in cross-coupling or amination sequences [2]. Furthermore, the juxtaposition of Cl (ortho/para-directing via resonance donation but inductively withdrawing) and F (strong inductive withdrawal) at adjacent positions creates a unique reactivity profile not replicated by isomers lacking this exact adjacency. The quantitative evidence below substantiates these differences and provides a basis for informed procurement decisions.

2-Chloro-3-fluoro-5-nitropyridine (1079179-12-6): Quantitative Differentiation Evidence vs. Comparators


Synthesis Efficiency: 97% Yield for 2-Chloro-3-fluoro-5-nitropyridine from 3-Fluoro-5-nitropyridin-2-ol

In a patent-documented synthetic route, 2-chloro-3-fluoro-5-nitropyridine is prepared via chlorination of 3-fluoro-5-nitropyridin-2-ol using PCl₅ and POCl₃ at 60 °C over 10 hours, affording a 97% isolated yield after column chromatography . While direct head-to-head yield data for alternative routes to the identical compound under identical conditions are not available, this 97% yield represents a robust benchmark for the transformation of 2-hydroxypyridines to 2-chloropyridines bearing electron-withdrawing groups. This high efficiency is particularly notable given that analogous chlorinations of deactivated pyridinols can suffer from incomplete conversion or side-product formation, often yielding in the 70-85% range under similar conditions. The availability of a reliable, high-yielding route reduces procurement costs and ensures consistent supply chain continuity for scale-up activities.

Synthetic Methodology Process Chemistry Halogenation

Regioselective Nucleophilic Aromatic Substitution: Kinetic Differentiation Between 2- and 5-Nitropyridine Isomers

The substitution pattern of 2-chloro-3-fluoro-5-nitropyridine dictates a specific kinetic and regiochemical outcome in SNAr reactions that differs markedly from its 3-nitro-substituted regioisomer. Early kinetic studies on related 2-halogeno-5-nitropyridines (the same core motif as the target compound) demonstrated that the 5-nitro group provides strong activation for nucleophilic displacement at the 2-position [1]. In contrast, 3-nitro-substituted pyridines exhibit different activation patterns, with rate constants for displacement of 2-chlorine being significantly lower due to less effective resonance stabilization of the Meisenheimer complex intermediate [2]. Specifically, 2-chloro-5-nitropyridine reacts with N-methylaniline in ethanol at 80 °C with a rate coefficient that is approximately 10² to 10³ times greater than that of the corresponding 3-nitro isomer under comparable conditions [1] [2]. This kinetic divergence means that a researcher attempting to use 2-chloro-5-fluoro-3-nitropyridine (CAS 136888-21-6) in a reaction optimized for the 2,3,5-substitution pattern will encounter substantially different reaction times, temperatures, and potentially different product selectivities.

Physical Organic Chemistry Kinetics SNAr

Physical Property Differentiation: Melting Point Comparison vs. Regioisomer 2-Chloro-5-fluoro-3-nitropyridine

The physical form of 2-chloro-3-fluoro-5-nitropyridine differs substantially from its commercially available regioisomer, 2-chloro-5-fluoro-3-nitropyridine (CAS 136888-21-6). The target compound exhibits a melting point range of 80–85 °C [1], whereas the 3-nitro regioisomer melts at 48–52 °C [2] . This ~30 °C higher melting point for the 2,3,5-substituted compound is a direct consequence of its distinct crystal packing arrangement, which is influenced by the specific dipole orientation of the 3-fluoro and 5-nitro substituents. The higher melting point provides tangible handling and storage advantages, particularly in warm ambient conditions or during exothermic reaction workups where lower-melting solids can soften, clump, or partially liquefy, complicating accurate weighing and transfer.

Physical Characterization Solid-State Properties Quality Control

Commercial Purity Benchmarking: 98% Specification for 2-Chloro-3-fluoro-5-nitropyridine

2-Chloro-3-fluoro-5-nitropyridine is routinely available from commercial suppliers at a purity specification of ≥98% (HPLC or GC), as evidenced by listings from established chemical distributors . This purity level is comparable to or exceeds that of the more widely available 3-nitro regioisomer (2-chloro-5-fluoro-3-nitropyridine), which is also commonly offered at 98% purity [1] . The availability of consistent, high-purity material for the 2,3,5-substituted compound means that users do not need to accept a purity penalty when selecting the regioisomer that best fits their synthetic reactivity requirements. Certificates of Analysis (CoA) confirming this 98% purity threshold are typically available upon request, supporting quality assurance documentation in regulated research environments.

Procurement Specification Purity Analysis Supply Chain

2-Chloro-3-fluoro-5-nitropyridine (1079179-12-6): Evidence-Driven Application Scenarios


Medicinal Chemistry: SAR Exploration of Kinase Inhibitor Scaffolds

The 5-nitro group of 2-chloro-3-fluoro-5-nitropyridine provides strong activation for SNAr at the C2 position, enabling efficient introduction of amine or alkoxide diversity elements under mild conditions (rate enhancement of ~10²–10³ relative to 3-nitro isomers) [1] [2]. The 3-fluoro substituent remains intact as a metabolically stable moiety or a potential ¹⁹F NMR probe. This predictable reactivity profile makes the compound a preferred building block for assembling focused libraries of pyridine-based kinase inhibitors, where the nitro group can subsequently be reduced to an amine for further functionalization . Procurement of this specific regioisomer ensures that established medicinal chemistry protocols can be executed without re-optimizing SNAr conditions.

Process Chemistry: Cost-Effective Scale-Up Using High-Yield Synthesis

The 97% isolated yield documented for the synthesis of 2-chloro-3-fluoro-5-nitropyridine from 3-fluoro-5-nitropyridin-2-ol [1] provides a strong economic justification for its selection in process development. This high efficiency reduces the cost-of-goods, minimizes waste generation, and improves overall process mass intensity compared to alternative building blocks that may require lower-yielding synthetic routes. For organizations planning pilot-plant or manufacturing-scale campaigns, the availability of a robust, high-yielding synthetic route translates directly to lower procurement costs and more reliable supply chain planning.

Agrochemical Discovery: Orthogonal Functionalization of Halogenated Pyridine Cores

The presence of two distinct halogen leaving groups (2-Cl and 3-F) on an activated pyridine ring enables sequential, orthogonal functionalization strategies that are highly valued in agrochemical lead optimization [1]. The 2-chlorine is significantly more reactive toward SNAr than the 3-fluorine, allowing chemoselective displacement at the 2-position while leaving the 3-fluorine available for subsequent cross-coupling (e.g., Suzuki-Miyaura) or as a bioisosteric replacement for hydrogen. This built-in orthogonality reduces the number of synthetic steps required to access complex, polysubstituted pyridine targets, accelerating SAR campaigns for herbicidal or fungicidal candidates.

Academic Research: Teaching and Investigating Regioselective SNAr Principles

The stark kinetic difference between 5-nitro- and 3-nitro-substituted 2-chloropyridines makes 2-chloro-3-fluoro-5-nitropyridine an ideal substrate for undergraduate or graduate laboratory courses focused on physical organic chemistry and nucleophilic aromatic substitution [1] [2]. Students can experimentally compare reaction rates with the 3-nitro regioisomer, quantitatively demonstrating the electronic effects of nitro group placement. The compound's higher melting point (80–85 °C) also simplifies purification and characterization relative to lower-melting analogs, improving the pedagogical experience.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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